molecular formula C9H18ClNO B2947066 [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride CAS No. 2305252-18-8

[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride

Cat. No.: B2947066
CAS No.: 2305252-18-8
M. Wt: 191.7
InChI Key: PTGDWAAEQGVUST-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature of [2-(Methylamino)spiro[3.3]heptan-2-yl]methanol Hydrochloride

The IUPAC name of this compound adheres to the von Baeyer system for spiro compounds, which designates the shared spiro atom and enumerates ring sizes in ascending order. The parent structure, spiro[3.3]heptane, consists of two three-membered carbocyclic rings sharing a single quaternary carbon atom. The numbering begins at the smaller ring adjacent to the spiro atom, proceeding to the larger ring.

Substituents are assigned positions based on their proximity to the spiro center. The methylamino group (-NHCH₃) and methanol group (-CH₂OH) both occupy position 2 on the spiro[3.3]heptane framework, as indicated by the "2-(methylamino)" and "2-yl)methanol" descriptors. The hydrochloride salt is denoted as a separate component, following the parent compound name.

Key components of the nomenclature include:

  • Spiro prefix : Indicates the bicyclic system with a shared atom.
  • [3.3] : Specifies two three-membered rings.
  • Heptane : Total carbon count (3 + 3 + 1 shared carbon = 7).
  • Substituent order : Functional groups are listed alphabetically (methylamino precedes methanol).

This systematic approach ensures unambiguous identification of the compound’s structure, critical for chemical databases and synthetic applications.

Structural Classification Within Spiro[3.3]heptane Derivatives

The compound belongs to the spiro[3.3]heptane family, characterized by two fused cyclopropane-like rings. Its structural uniqueness arises from:

  • Functional group placement : Both amine and alcohol groups are bonded to the spiro carbon, creating a sterically congested environment.
  • Chirality : The spiro carbon and adjacent substituents may generate stereoisomers, though specific configurations are not detailed in available data.
  • Salt formation : Protonation of the methylamino group by hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.

Comparative analysis with related derivatives reveals distinct features:

Compound Substituents Key Structural Differences
Spiro[3.3]heptan-2-ylmethanol -CH₂OH at C2 Lacks amine group
[2-(Methylamino)-1,3-thiazol-4-yl]methanol Thiazole ring system Heterocyclic vs. carbocyclic core

This classification underscores the compound’s hybrid nature, merging a strained spirocyclic core with polar functional groups atypical in simple spiranes.

Positional Isomerism in Spirocyclic Amine-Alcohol Systems

Positional isomerism arises when functional groups occupy different carbons relative to the spiro atom. For this compound, potential isomers include:

  • C2 vs. C5 substitution : The spiro[3.3]heptane system permits substituents at symmetrically equivalent positions on opposing rings. A hypothetical isomer with -NHCH₃ at C2 and -CH₂OH at C5 would retain molecular formula but alter spatial arrangement.
  • Ring size variants : Substituting one three-membered ring with a larger ring (e.g., spiro[3.4] systems) would constitute constitutional isomers, though these fall outside the [3.3]heptane classification.

The compound’s current structure maximizes hydrogen-bonding potential between the proximal amine and alcohol groups, a feature lost in positional isomers with separated functional groups. Synthetic routes favoring thermodynamic control likely favor this configuration due to intramolecular stabilization effects.

Structural comparison of positional isomers :

Isomer Type Functional Group Positions Hydrogen-Bonding Potential
Current compound C2 (both groups) High (2.4–3.0 Å distance)
C2/C5-substituted isomer C2 and C5 Low (>5.0 Å distance)

This analysis highlights the critical role of substituent placement in dictating physicochemical properties and reactivity in spirocyclic systems.

Properties

IUPAC Name

[2-(methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-10-9(7-11)5-8(6-9)3-2-4-8;/h10-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDWAAEQGVUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC2(C1)CCC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-18-8
Record name [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core is synthesized through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable amine is reacted with the spirocyclic core.

    Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction, where a suitable alcohol is reacted with the intermediate compound.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is used as a building block for synthesizing more complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It serves as a model compound for investigating the interactions between spirocyclic molecules and biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and target specificity .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing functionalized spirocyclic compounds. Its applications include the production of polymers, coatings, and advanced materials .

Mechanism of Action

The mechanism of action of [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol moiety can participate in additional hydrogen bonding .

Comparison with Similar Compounds

Structural Analogues with Spiro[3.3]heptane Scaffolds

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol Hydrochloride (CAS 2377035-56-6)
  • Molecular Formula : C₈H₁₅ClN₂O
  • Key Differences: Replaces the methylamino group with a primary aminomethyl group.
  • Impact : The primary amine (vs. secondary) may alter basicity (pKa) and hydrogen-bonding capacity, affecting solubility and membrane permeability. Reduced steric hindrance could influence receptor binding .
6-Aminospiro[3.3]heptan-2-ol Hydrochloride (CAS 1820979-19-8)
  • Molecular Formula: C₇H₁₄ClNO
  • Key Differences: Amino and hydroxyl groups at positions 6 and 2, respectively, versus the methylamino and hydroxymethyl groups in the target compound.
  • Lower molecular weight (163.65 g/mol vs. ~209 g/mol for the target) may improve bioavailability .
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine Hydrochloride (CAS 1638765-23-7)
  • Molecular Formula : C₈H₁₄ClF₂N
  • Key Differences : Difluoro substitution at the 6-position and a primary methanamine group.
  • Impact : Fluorine atoms enhance lipophilicity and metabolic stability. The absence of a hydroxymethyl group reduces polarity, possibly increasing CNS penetration .

Functional Group Variations

2-Fluoromethcathinone Hydrochloride (1-(2-Fluorophenyl)-2-(methylamino)propan-1-one Hydrochloride)
  • Molecular Formula: C₁₀H₁₂ClFNO
  • Key Differences : Aromatic fluorophenyl group and ketone moiety instead of a spiro system.
  • Impact: The planar aromatic structure and ketone group facilitate interactions with monoamine transporters (e.g., dopamine, serotonin), suggesting stimulant properties. The spiro system’s rigidity in the target compound may limit such interactions but improve selectivity .
2-{[(tert-Butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic Acid
  • Molecular Formula: C₁₄H₂₃NO₄ (free acid)
  • Key Differences : Tert-butoxycarbonyl (Boc)-protected amine and carboxylic acid group.
  • Impact: The Boc group enhances stability during synthesis, while the carboxylic acid introduces acidity (pKa ~2-3), contrasting with the target’s basic methylamino group (pKa ~9-10). This difference affects ionization states under physiological conditions .

Physicochemical and Pharmacokinetic Properties

Compound Name CAS Number Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
Target Compound Not Provided ~209 ~1.2 Moderate (HCl salt) Methylamino, Hydroxymethyl
[2-(Aminomethyl)spiro…]methanol HCl 2377035-56-6 194.67 0.8 High Aminomethyl, Hydroxymethyl
6-Aminospiro[3.3]heptan-2-ol HCl 1820979-19-8 163.65 0.5 High Amino, Hydroxyl
(6,6-Difluorospiro…)methanamine HCl 1638765-23-7 197.65 1.5 Moderate Difluoro, Methanamine
2-Fluoromethcathinone HCl 64609-06-9 189.66 2.3 Low Fluorophenyl, Methylamino, Ketone

*Estimated LogP values based on structural analogs.

Biological Activity

[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is a spirocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound, with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol, is characterized by its unique spirocyclic structure, which influences its biological activity and potential therapeutic applications.

The compound's structural features include:

  • Molecular Formula : C9H18ClNO
  • Molecular Weight : 191.7 g/mol
  • IUPAC Name : this compound

The synthesis typically involves cyclization reactions to form the spirocyclic core, followed by the introduction of functional groups through substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to occupy unique binding sites on proteins and enzymes, modulating their activity. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol moiety may participate in additional hydrogen bonding, enhancing its affinity for biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics could allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Neuropharmacological Effects

The compound has been investigated for potential neuropharmacological effects, including:

  • Potential as an Antidepressant : Studies have explored its effects on serotonin receptors, indicating possible antidepressant-like activity.
  • Cognitive Enhancer : Its interaction with neurotransmitter systems suggests a role in enhancing cognitive functions.

3. Anti-inflammatory Properties

Research has indicated that this compound may exhibit anti-inflammatory effects, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies

Case Study 1: Neuropharmacological Evaluation
In a study assessing the neuropharmacological profile of this compound, researchers found that administration in animal models resulted in significant improvements in behavior associated with anxiety and depression, suggesting its potential as an antidepressant.

Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated notable inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Data Tables

Biological Activity Effect Observed Study Reference
AntimicrobialInhibition of Gram-positive bacteria
NeuropharmacologicalAntidepressant-like effects
Anti-inflammatoryModulation of cytokine release

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride, and what are their yield limitations?

  • Methodology : The synthesis of spiro[3.3]heptane derivatives often involves ring-opening/closure strategies or stereoselective functionalization. For example, spiro[3.3]heptan-2-amine hydrochloride derivatives have been synthesized via reductive amination of ketone precursors followed by HCl salt formation . Key challenges include controlling stereochemistry at the spiro junction and minimizing side reactions during methanol group introduction. Typical yields range from 40–60% due to competing pathways.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use orthogonal analytical techniques:

  • HPLC : Quantify purity using a C18 column with UV detection at 210–220 nm.
  • NMR : Confirm the spirocyclic structure via characteristic splitting patterns (e.g., coupling constants for axial/equatorial protons in the spiro system) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C9H17ClNO).

Q. What are the stability considerations for the methylamino and methanol functional groups under storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 1 month) show that the methylamino group is prone to oxidation, requiring inert atmosphere storage. The methanol group may participate in intramolecular hydrogen bonding, enhancing stability compared to non-hydroxylated analogs .

Advanced Research Questions

Q. How can contradictory NMR data for spiro[3.3]heptane derivatives be resolved?

  • Methodology : Contradictions often arise from dynamic ring puckering or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks and calculate activation energies for ring inversion. Computational modeling (DFT) can predict dominant conformers and coupling constants .

Q. What strategies mitigate stereochemical ambiguity during spirocyclic ring formation?

  • Methodology : Enantioselective catalysis (e.g., chiral palladium complexes) or kinetic resolution via crystallization of diastereomeric salts. For example, tert-butyl carbamate-protected spiro[3.3]heptane intermediates have been resolved using L-tartaric acid .

Q. How does the spiro[3.3]heptane scaffold influence bioactivity compared to non-spirocyclic analogs?

  • Methodology : Perform comparative molecular docking studies against targets like NMDA receptors (structurally related to ketamine, see ). The spiro system’s rigidity may enhance binding affinity by reducing entropic penalties. Validate via in vitro receptor-binding assays using radiolabeled ligands.

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Analysis : Discrepancies arise from polymorphic forms (e.g., hydrochloride salt vs. free base) or pH-dependent solubility. For instance, the hydrochloride salt shows higher aqueous solubility (~50 mg/mL at pH 3) compared to the free base (<5 mg/mL) . Always specify salt form and buffer conditions in protocols.

Methodological Best Practices

  • Synthesis : Prioritize reductive amination over alkylation to avoid N-methylation byproducts .
  • Characterization : Combine X-ray crystallography with DFT-optimized structures to confirm spirocyclic geometry .
  • Bioactivity Testing : Use primary neuronal cultures for NMDA receptor studies, as cell lines may lack endogenous receptor expression .

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